

An In-Depth Technical Guide to Impurities in Oligonucleotide Manufacturing

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Introduction

The therapeutic potential of oligonucleotides has led to a rapid expansion of their use in treating a wide range of diseases. The chemical synthesis of these molecules, typically through solid-phase phosphoramidite chemistry, is a complex, multi-step process. While this method allows for the precise construction of desired sequences, it is also prone to the introduction of various impurities. These impurities can arise at any stage of the manufacturing process, from the raw materials to the final purification and storage.

The presence of impurities in a therapeutic oligonucleotide product is a critical quality attribute that can significantly impact its safety, efficacy, and stability. Therefore, a thorough understanding of the types of impurities, their sources, and the analytical methods for their detection and quantification is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of impurities in oligonucleotide manufacturing, detailing their classification, origins, and the experimental protocols used for their characterization.

Classification and Sources of Impurities

Impurities in oligonucleotide manufacturing are broadly categorized into two main classes: product-related impurities and process-related impurities.[\[1\]](#)[\[2\]](#)

Product-Related Impurities

Product-related impurities are molecular variants of the intended oligonucleotide sequence that arise during the synthesis process.^{[1][2]} These are often structurally very similar to the full-length product, making their separation and analysis challenging.

Truncated sequences, often referred to as "shortmers" (e.g., n-1, n-2), are oligonucleotides that are missing one or more nucleotide units from the full-length sequence.^[1] They are among the most common types of product-related impurities.

Sources:

- Incomplete Coupling: Failure of the phosphoramidite monomer to couple to the 5'-hydroxyl group of the growing oligonucleotide chain.
- Inefficient Capping: If the unreacted 5'-hydroxyl groups are not efficiently "capped" (typically by acetylation), they can participate in subsequent coupling steps, leading to a deletion of a single nucleotide at that position.

Elongated sequences, or "longmers" (e.g., n+1), are oligonucleotides that contain one or more additional nucleotide units compared to the intended sequence.

Sources:

- Phosphoramidite Dimerization: The activator used during the coupling step can sometimes cause the phosphoramidite monomers to dimerize, leading to the addition of two nucleotides in a single coupling cycle.
- Incomplete Detritylation: If the 5'-dimethoxytrityl (DMT) protecting group is not completely removed in the deblocking step, a small fraction of chains may not react. If this detritylation then occurs in the subsequent coupling step, it can lead to the addition of an extra nucleotide.

These are impurities that have the correct number of nucleotides but contain unintended chemical modifications.

Sources:

- **Phosphodiester (P=O) Linkages in Phosphorothioates (P=S):** In the synthesis of phosphorothioate oligonucleotides, incomplete sulfurization can result in the formation of a natural phosphodiester linkage instead of the desired phosphorothioate linkage.
- **Base Modifications:** The protecting groups on the nucleobases may not be completely removed during the final deprotection step, or side reactions can occur. For example, the cyanoethyl protecting group on the phosphate can sometimes react with thymine bases.
- **Depurination:** The acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the sugar, creating an abasic site.

Process-Related Impurities

Process-related impurities are not structurally related to the oligonucleotide product but are introduced during the manufacturing process.

Sources:

- **Residual Solvents:** Solvents used in the synthesis, purification, and lyophilization steps may remain in the final product.
- **Reagents and By-products:** Residual coupling agents, capping agents, oxidizing/sulfurizing agents, and their by-products can be present.
- **Impurities from Solid Support:** Molecules can leach from the solid support material.
- **Elemental Impurities:** Trace metals can be introduced from reagents, solvents, or manufacturing equipment.

Quantitative Analysis of Impurities

The acceptable levels of impurities in a therapeutic oligonucleotide are determined by regulatory guidelines and are dependent on the dose and duration of treatment. While there are no universal, fixed limits for all oligonucleotide impurities, regulatory bodies like the FDA and EMA provide guidance on reporting, identification, and qualification thresholds. For instance, a common reporting threshold for impurities is 1.0%.^[3] Impurities present above this

level generally require identification. Qualification, which involves demonstrating the safety of an impurity, is typically required for impurities present at levels above 1.5%.[\[4\]](#)

The following table summarizes some of the common impurities and provides an indication of their typical levels, although these can vary significantly based on the synthesis platform, sequence, and purification process.

Impurity Type	Sub-type	Typical Levels Observed
Product-Related Impurities		
Truncated Sequences	n-1	0.1 - 5%
n-2 and shorter	< 1%	
Elongated Sequences	n+1	< 1%
Modified Sequences	Phosphodiester (P=O) in P=S	0.1 - 2%
Depurination Products	< 1%	
Failure of Deprotection	< 0.5%	
Process-Related Impurities		
Residual Solvents	e.g., Acetonitrile	< 410 ppm (ICH Q3C)
Elemental Impurities	e.g., Palladium	< 10 ppm (ICH Q3D)

Note: The values in this table are illustrative and can vary widely. Actual acceptance criteria for a specific therapeutic oligonucleotide must be established based on batch data, stability studies, and toxicological assessments.

Experimental Protocols for Impurity Analysis

A combination of analytical techniques is typically employed to provide a comprehensive impurity profile of an oligonucleotide product. The most common methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Gel Electrophoresis (CGE).

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

IP-RP-HPLC is a powerful technique for separating oligonucleotides and their impurities based on hydrophobicity and charge.

Methodology:

- Sample Preparation:
 - Dissolve the lyophilized oligonucleotide in nuclease-free water or a suitable buffer to a concentration of approximately 1 mg/mL.
 - Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
- Instrumentation:
 - An HPLC system equipped with a UV detector, a column oven, and a gradient pump.
- Chromatographic Conditions:
 - Column: A reversed-phase column suitable for oligonucleotides, such as a C8 or C18 column (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide C18).
 - Mobile Phase A: An aqueous buffer containing an ion-pairing agent. A common choice is 100 mM triethylammonium acetate (TEAA) in water, pH 7.0. For LC-MS compatibility, a mobile phase of 15 mM triethylamine (TEA) and 35 mM hexafluoroisopropanol (HFIP) in water is often used.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes. A typical gradient might be 5% to 50% B over 25 minutes.
 - Flow Rate: 0.5 - 1.0 mL/min.
 - Column Temperature: 50 - 70 °C to denature the oligonucleotide and improve peak shape.

- Detection: UV absorbance at 260 nm.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the oligonucleotide and its impurities, providing confirmation of their identity. It is often coupled with HPLC (LC-MS) for online separation and identification.

ESI-MS is well-suited for analyzing oligonucleotides, particularly when coupled with liquid chromatography.

Methodology:

- Sample Introduction: The eluent from the HPLC is directly introduced into the ESI source. For direct infusion, the sample is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with a volatile ion-pairing agent) and infused at a low flow rate (5-10 μ L/min).
- Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).
- MS Parameters:
 - Ionization Mode: Negative ion mode is typically used due to the negatively charged phosphate backbone of oligonucleotides.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 100-150 °C.
 - Desolvation Temperature: 300-450 °C.
 - Mass Range: A range that covers the expected charge states of the oligonucleotide and its impurities (e.g., m/z 500-2500).
 - Data Analysis: The resulting multiply charged spectrum is deconvoluted to determine the intact molecular weight.

MALDI-TOF-MS is a rapid and sensitive method for determining the molecular weight of oligonucleotides.

Methodology:

- Sample Preparation:
 - Prepare a saturated solution of the matrix in a suitable solvent. A common matrix for oligonucleotides is 3-hydroxypicolinic acid (3-HPA) dissolved in 50:50 acetonitrile:water.
 - Mix the oligonucleotide sample (typically 1-10 pmol) with the matrix solution on a MALDI target plate.
 - Allow the mixture to air-dry, forming co-crystals of the sample and matrix.
- Instrumentation: A MALDI-TOF mass spectrometer.
- MS Parameters:
 - Ionization Mode: Typically positive or negative ion mode.
 - Laser: A nitrogen laser (337 nm) is commonly used. The laser energy is adjusted to achieve optimal ionization with minimal fragmentation.
 - Mass Analyzer: A time-of-flight analyzer is used to separate the ions based on their mass-to-charge ratio.
 - Data Analysis: The resulting spectrum shows singly charged ions, from which the molecular weight can be directly determined.

Capillary Gel Electrophoresis (CGE)

CGE is a high-resolution separation technique that separates oligonucleotides based on their size with single-base resolution.

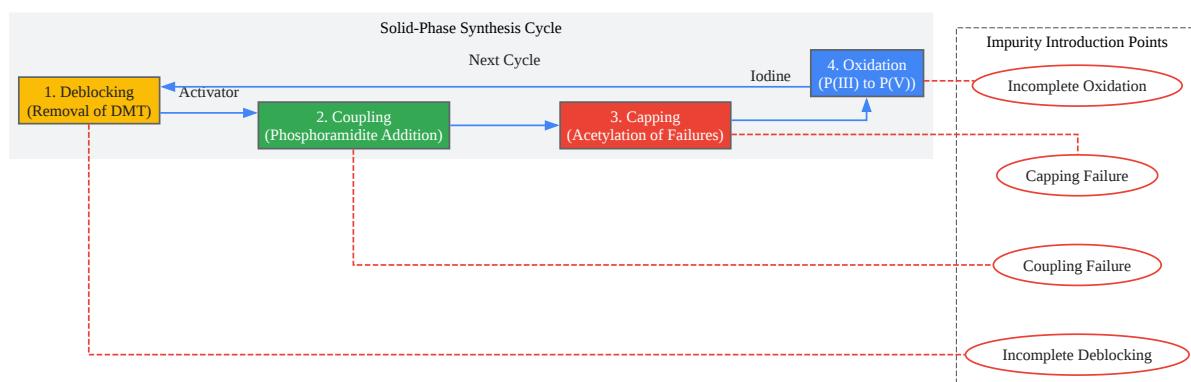
Methodology:

- Capillary and Gel Preparation:

- Use a fused-silica capillary (e.g., 50 μm internal diameter, 30-50 cm length).
- Fill the capillary with a sieving matrix, which is typically a solution of a linear polymer (e.g., polyethylene glycol) in a buffer containing 7 M urea to denature the oligonucleotides.^[5] A common buffer is 100 mM Tris-borate with 7 M urea, pH 8.3.
- Sample Preparation:
 - Dissolve the oligonucleotide sample in nuclease-free water to a concentration of 0.1-1.0 mg/mL.
 - Denature the sample by heating at 70-90 °C for 5 minutes and then snap-cooling on ice.
- Electrophoresis Conditions:
 - Injection: Electrokinetic injection by applying a voltage of 5-10 kV for 5-10 seconds.
 - Running Voltage: 15-30 kV.
 - Temperature: 30-50 °C.
 - Detection: UV absorbance at 260 nm.
- Data Analysis: The electropherogram shows peaks corresponding to the full-length product and any shorter or longer impurities. The relative peak areas can be used to estimate the purity of the sample.

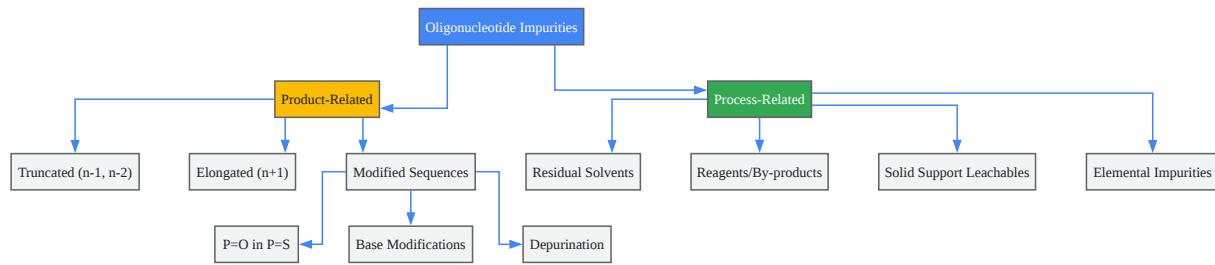
Visualizing Manufacturing and Impurity Pathways

The following diagrams, created using the DOT language, illustrate key processes in oligonucleotide manufacturing and the classification of impurities.



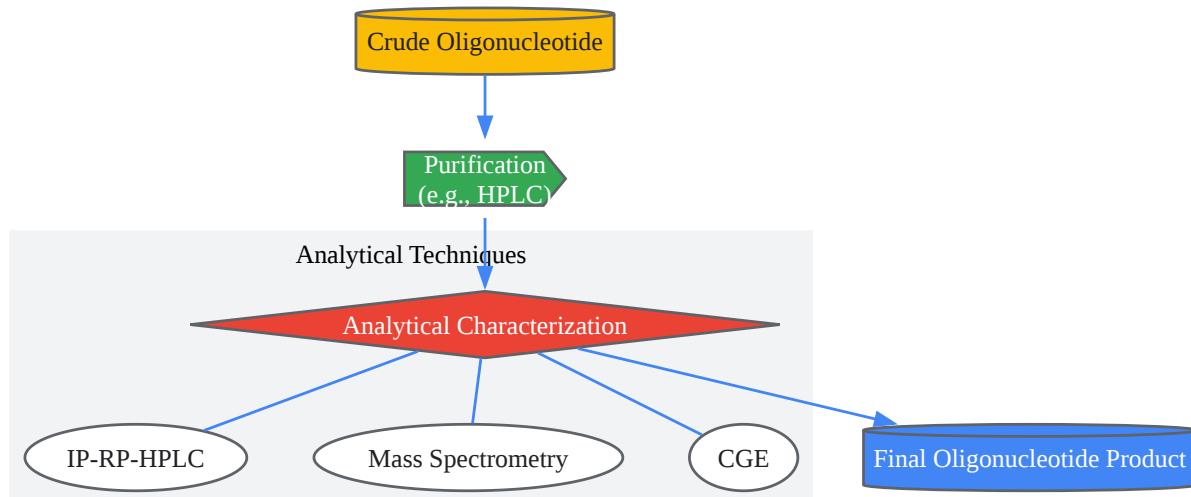
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Caption: Solid-phase oligonucleotide synthesis cycle and points of impurity introduction.



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Caption: Classification of impurities in oligonucleotide manufacturing.

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Caption: General workflow for oligonucleotide purification and analysis.

Conclusion

The control of impurities is a critical aspect of oligonucleotide manufacturing to ensure the safety and efficacy of the final therapeutic product. A thorough understanding of the types of impurities and their sources allows for the development of robust manufacturing processes and control strategies to minimize their formation. The implementation of a suite of orthogonal analytical techniques, including HPLC, mass spectrometry, and capillary gel electrophoresis, is essential for the comprehensive characterization and quantification of these impurities. This guide provides a foundational understanding of these key aspects, equipping researchers, scientists, and drug development professionals with the knowledge to navigate the

complexities of impurity analysis in oligonucleotide manufacturing. As the field of oligonucleotide therapeutics continues to evolve, so too will the analytical technologies and regulatory expectations for impurity control, necessitating a commitment to continuous learning and process improvement.

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